Liqcoumarin
Description
Liqcoumarin (LC), a coumarin derivative isolated from Glycyrrhiza glabra (licorice) roots, is a bioactive compound with the molecular formula C₁₂H₁₀O₄ and a molecular weight of 217.0518 g/mol . It exhibits a broad spectrum of biological activities, including antidiabetic, antimicrobial, and antitumor properties . Structurally, LC features a hydroxyl group (O15-H23) and an acetyl group (C11-O16), forming an intramolecular hydrogen bond (HB) critical to its photophysical behavior . Computational studies using density functional theory (DFT) and time-dependent DFT (TDDFT) reveal that LC undergoes an excited-state intramolecular hydrogen atom transfer (ESIHT) mechanism, where the hydroxyl proton migrates to the acetyl oxygen in the S₁ state, altering its electronic properties .
LC’s hydrated form, LC+(H₂O)₄-[LCH], retains intramolecular HBs but introduces four intermolecular HBs with water, modifying its solvation dynamics and UV-Vis spectral characteristics . These properties make LC a promising candidate for optoelectronic and pharmaceutical applications.
Properties
CAS No. |
36695-19-9 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.2 g/mol |
IUPAC Name |
6-acetyl-5-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C12H10O4/c1-6-5-10(14)16-9-4-3-8(7(2)13)12(15)11(6)9/h3-5,15H,1-2H3 |
InChI Key |
UMNMVZFOKSPTJN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C(=C(C=C2)C(=O)C)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=C(C=C2)C(=O)C)O |
Appearance |
Solid powder |
melting_point |
165-166°C |
Other CAS No. |
36695-19-9 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Liqcoumarin; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Coumarin Derivatives
Structural and Electronic Properties
Key Findings :
- LC’s ESIHT mechanism is distinct from simpler coumarins like umbelliferone, which lack the acetyl group necessary for proton transfer .
- Hydration (LCH) stabilizes the S₁ state, reducing the energy barrier for ESIHT by 0.15 eV compared to LC .
Photophysical Properties
UV-Vis absorption data for LC and LCH in different solvents (Table 3, ):
| Molecule | Solvent | λ (nm) | Oscillator Strength (f) | Transition Type |
|---|---|---|---|---|
| LC | Gas phase | 330.0 | 0.0557 | H→L (−0.916) |
| LC | Water | 327.2 | 0.1065 | H→L (−0.941) |
| LCH | Methanol | 325.6 | 0.0982 | H→L (−0.927) |
Analysis :
- LC shows a redshift in non-polar solvents (gas phase) due to reduced solvation effects.
- LCH exhibits a minor blueshift in polar solvents (water/methanol) because intermolecular HBs with water disrupt conjugation .
Charge Redistribution During ESIHT
Atomic charge changes (e) in LC and LCH during S₀→S₁ transition :
| Atom | LC-S₀ | LC-S₁ | LCH-S₀ | LCH-S₁ |
|---|---|---|---|---|
| O15 | −0.704 | −0.710 | −0.701 | −0.709 |
| O16 | +0.569 | +0.407 | +0.626 | +0.426 |
| H23 | +0.061 | +0.082 | +0.068 | +0.086 |
Implications :
- O16 (acetyl oxygen) gains positive charge in S₁, facilitating proton acceptance from O15-H23.
- Hydration amplifies charge separation in LCH, enhancing ICT (intramolecular charge transfer) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
